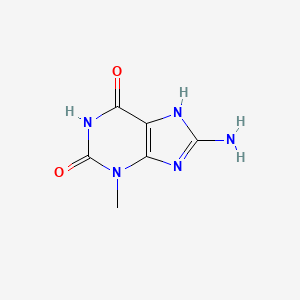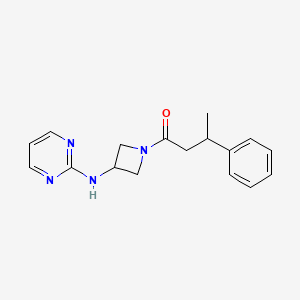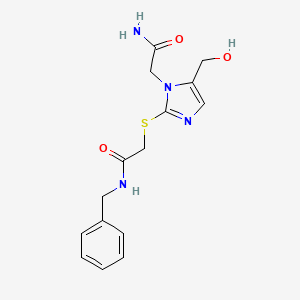![molecular formula C9H13ClN2O B3011920 1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride CAS No. 2172595-14-9](/img/structure/B3011920.png)
1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride” is a chemical compound with the CAS Number: 2172460-98-7 . It has a molecular weight of 215.68 . The compound is in the form of a powder and is stored at room temperature .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride”, is a topic of interest in the field of chemistry . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H13N3O.ClH/c10-9-11-7-5-13-4-3-8 (7)12 (9)6-1-2-6;/h6H,1-5H2, (H2,10,11);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
1. Anticancer Potential
- Imidazole derivatives, similar in structure to 1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride, have been studied for their potential in anticancer treatments. Specifically, certain imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines have demonstrated significant antitumor activity, highlighting the potential of related compounds in cancer research (Temple et al., 1987).
2. Antiulcer and Antisecretory Activity
- Research on bicyclic compounds, including those similar to 1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride, has shown potential in antiulcer and antisecretory activities. This includes a series of tetrahydropyrano- and tetrahydrothiopyrano-[3,4-d]imidazoles, indicating a promising avenue for gastrointestinal treatments (Scarponi et al., 1986).
3. Synthesis of Oligonucleotide Analogues
- The compound has been used in the selective O-phosphitilation of nucleoside phosphoramidite reagents. This process is crucial for the synthesis of oligonucleotide analogues, which are important in genetic research and therapy (Gryaznov & Letsinger, 1992).
4. Antibacterial Activities
- Derivatives of similar compounds have shown significant antibacterial activities. This suggests that 1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride could be a potential candidate for developing new antibacterial agents (Bildirici et al., 2007).
5. Anti-Inflammatory and Antioxidant Agents
- Research on 1H-benzo[d]imidazole analogs, which are structurally related to the compound , have shown promising results as anti-inflammatory and antioxidant agents. This suggests a potential for similar compounds in treating inflammatory diseases (Shankar et al., 2017).
6. Synthesis of Heterocyclic Compounds
- The compound's structure is relevant in the synthesis of various heterocyclic compounds, which are key in the development of new pharmaceuticals and materials (Descours & Festal, 1990).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
Imidazole-containing compounds, such as “1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride”, have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . As such, they are likely to continue to be a focus of research in the future, particularly in the development of novel drugs to overcome problems such as antimicrobial resistance .
Propiedades
IUPAC Name |
1-cyclopropyl-6,7-dihydro-4H-pyrano[3,4-d]imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-2-7(1)11-6-10-8-5-12-4-3-9(8)11;/h6-7H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQCFHGQZDGTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2CCOC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,5-Dimethoxyphenyl)methyl]-N-(furan-2-ylmethyl)sulfamoyl fluoride](/img/structure/B3011839.png)


![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3011844.png)


![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)sulfonyl)ethanone](/img/structure/B3011850.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B3011851.png)


![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B3011856.png)
![N-(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011859.png)
